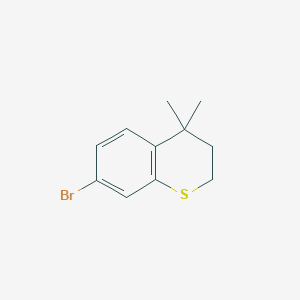

7-Bromo-4,4-dimethylthiochroman

Description

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-4,4-dimethyl-2,3-dihydrothiochromene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrS/c1-11(2)5-6-13-10-7-8(12)3-4-9(10)11/h3-4,7H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYGMPYOLTZZQBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCSC2=C1C=CC(=C2)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Bromo 4,4 Dimethylthiochroman

Precursor-Based Synthetic Routes

The most direct and logically conceived syntheses for 7-Bromo-4,4-dimethylthiochroman commence with precursors already containing the requisite bromine atom at the desired position on the aromatic ring. This strategy ensures that the final cyclization step to form the thiochroman (B1618051) heterocycle does not have to contend with issues of regioselectivity concerning the halogen placement.

Routes Involving Brominated Thiophenol Derivatives

A key starting material for this approach is 3-bromothiophenol (B44568). The synthesis proceeds via the S-alkylation of this thiophenol derivative with a suitable three-carbon electrophile that introduces the gem-dimethyl group. A common and effective reagent for this purpose is 1-bromo-3-methyl-2-butene (prenyl bromide).

The reaction involves the deprotonation of 3-bromothiophenol with a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF), to form the corresponding thiolate anion. This highly nucleophilic thiolate then readily attacks the prenyl bromide in an SN2 reaction to yield the crucial intermediate, m-bromophenyl 3-methyl-2-butenyl (B1208987) sulfide (B99878). prepchem.com

Table 1: Synthesis of m-bromophenyl 3-methyl-2-butenyl sulfide prepchem.com

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield |

| 3-Bromothiophenol | 1-Bromo-3-methyl-2-butene | K₂CO₃ | DMF | m-bromophenyl 3-methyl-2-butenyl sulfide | ~89% |

Cyclization Reactions for Thiochroman Ring Formation

With the S-alkylated precursor in hand, the subsequent step is an intramolecular electrophilic aromatic substitution, specifically a Friedel-Crafts-type cyclization, to form the six-membered heterocyclic ring. The alkene moiety of the prenyl group acts as the electrophile, which, upon activation by a strong acid, attacks the electron-rich aromatic ring.

Several acidic reagents are known to effectively catalyze this type of cyclization for related substrates. For instance, the synthesis of the parent 4,4-dimethylthiochroman (B1599648) from phenyl-3-methylbut-2-enylsulfide is accomplished using a mixture of phosphorus pentoxide and phosphoric acid in benzene (B151609). prepchem.comgoogle.com Another effective catalyst system reported for the synthesis of the 6-bromo isomer from 4-bromothiophenol (B107966) and isoprene (B109036) is methanesulfonic acid in toluene. google.com

For the cyclization of m-bromophenyl 3-methyl-2-butenyl sulfide, the attack must occur at the carbon atom ortho to the thioether linkage. The thioether group is an ortho-, para-directing activator, and while the bromine atom is a deactivator, it directs meta to itself. Therefore, the C2 and C6 positions of the bromophenyl ring are activated towards electrophilic attack. Steric hindrance would likely favor attack at the C6 position, leading to the desired this compound.

Table 2: Representative Acid Catalysts for Thiochroman Ring Formation

| Substrate | Catalyst | Solvent | Product |

| Phenyl-3-methylbut-2-enylsulfide | P₂O₅ / H₃PO₄ | Benzene | 4,4-Dimethylthiochroman |

| 4-Bromothiophenol + Isoprene | Methanesulfonic Acid | Toluene | 6-Bromo-4,4-dimethylthiochroman (B176867) |

| m-bromophenyl 3-methyl-2-butenyl sulfide | P₂O₅ / H₃PO₄ or MsOH (Plausible) | Benzene or Toluene | This compound |

Regioselectivity Control in Bromination of Thiochromans

An alternative synthetic strategy to consider is the direct bromination of the parent compound, 4,4-dimethylthiochroman. nih.gov The success of this approach hinges on the ability to control the regioselectivity of the electrophilic aromatic substitution.

The substituents on the aromatic ring of 4,4-dimethylthiochroman dictate the position of incoming electrophiles. The thioether (-S-) group is an activating, ortho-, para-director. The alkyl group attached to the ring at a quaternary center (C4) is also weakly activating and ortho-, para-directing. The combined electronic effect strongly activates the positions ortho and para to the sulfur atom, namely C6 and C8. The C5 position is less activated.

However, steric factors play a significant role. The C8 position is sterically hindered by the adjacent C1 of the heterocyclic ring. The C6 position is significantly more accessible. Consequently, electrophilic attack is heavily favored at the C6 position. This is demonstrated by the synthesis of 6-bromo-4,4-dimethylthiochroman, which is achieved by treating 4,4-dimethylthiochroman with bromine in the presence of iron filings as a catalyst in methylene (B1212753) chloride. google.com

This high regioselectivity for the C6 position means that direct bromination is an excellent method for producing the 6-bromo isomer but is not a viable route for synthesizing this compound. The synthesis of the 7-bromo isomer therefore necessitates starting with a precursor where the bromine is already in the correct meta-position relative to the sulfur atom, as detailed in the precursor-based routes.

Diastereoselective and Enantioselective Synthesis of Thiochroman Scaffolds

The development of synthetic methods that control the three-dimensional arrangement of atoms is a critical endeavor in modern chemistry. For thiochroman scaffolds, which are present in various biologically active molecules, the ability to selectively produce specific stereoisomers is of high importance. Research in this area has led to several powerful diastereoselective and enantioselective strategies.

Diastereoselective Synthesis via Carbohydrate-Based Chiral Pool

An efficient method for achieving diastereoselective synthesis of thiochromans involves using the chiral pool of carbohydrates. In this approach, a chiral auxiliary derived from a simple sugar is attached to the thiochroman precursor. An intramolecular Friedel-Crafts alkylation is then used to construct the thiochroman ring. The inherent chirality of the carbohydrate moiety directs the cyclization, resulting in the preferential formation of one diastereomer over the other. tandfonline.com This strategy showcases how naturally occurring chiral molecules can be leveraged to impart stereocontrol in complex syntheses. tandfonline.com

Table 1: Diastereoselective Synthesis of Carbohydrate-Based Thiochromans

| Entry | Thiophenol Precursor | Carbohydrate Auxiliary | Product Diastereomeric Ratio (dr) |

|---|---|---|---|

| 1 | Thiophenol | D-Xylose derivative | >95:5 |

| 2 | 4-Methylthiophenol | D-Xylose derivative | >95:5 |

| 3 | 4-Chlorothiophenol | D-Xylose derivative | >95:5 |

This table presents representative data on the diastereoselective synthesis of various thiochromans using carbohydrate auxiliaries, adapted from related research findings. tandfonline.com

Enantioselective Synthesis via Organocatalytic Cascade Reactions

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of heterocyclic compounds. One notable example is the use of cinchona alkaloid-derived thiourea (B124793) catalysts to promote a sulfa-Michael-Michael cascade reaction. This sequence allows for the construction of densely functionalized thiochromans with high levels of both diastereoselectivity and enantioselectivity. The catalyst creates a chiral environment that directs the approach of the reactants, leading to the formation of a specific enantiomer of the product. These reactions are valued for their operational simplicity and ability to generate significant molecular complexity in a single step.

Table 2: Enantioselective Synthesis of Functionalized Thiochromans

| Entry | Substrate 1 (Thiol) | Substrate 2 (Enone) | Catalyst | Yield (%) | dr | ee (%) |

|---|---|---|---|---|---|---|

| 1 | Thiophenol | Chalcone | Quinine-Thiourea | 95 | >20:1 | 96 |

| 2 | 4-Methoxythiophenol | Chalcone | Quinine-Thiourea | 92 | >20:1 | 98 |

| 3 | 4-Chlorothiophenol | Chalcone | Quinine-Thiourea | 90 | 19:1 | 95 |

This table provides illustrative data on the enantioselective synthesis of thiochromans via an organocatalytic cascade reaction, based on findings for similar systems.

[3+3] Annulation for 4-Amino Thiochromans

A modern and efficient strategy for synthesizing substituted thiochromans involves a formal [3+3] annulation reaction. This method utilizes the reaction between simple aminocyclopropanes and thiophenols to construct the 4-amino thiochroman core. nih.gov The reaction proceeds under mild conditions with a high tolerance for various functional groups and provides the product with complete regioselectivity. nih.gov This approach represents a convergent and atom-economical route to a specific class of functionalized thiochromans. nih.gov

Chemical Reactivity and Transformation Pathways of 7 Bromo 4,4 Dimethylthiochroman

Reactivity of the Bromine Substituent

The bromine atom attached to the benzene (B151609) ring at the C-7 position is a key functional group that enables various carbon-carbon and carbon-heteroatom bond-forming reactions. As an aryl bromide, it is a common and effective substrate for numerous modern synthetic methodologies.

Direct nucleophilic aromatic substitution (SNAr) of the bromine atom on an unactivated aryl ring like that in 7-Bromo-4,4-dimethylthiochroman is generally challenging. Such reactions typically require either harsh reaction conditions (high temperatures and pressures) or the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which are absent in this molecule. Consequently, SNAr is not a common transformation pathway for this compound under standard laboratory conditions. Alternative strategies, such as transition-metal-catalyzed cross-coupling reactions, are far more prevalent for functionalizing the C-7 position.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming new bonds at the C-7 position of this compound. The carbon-bromine bond serves as an excellent electrophilic partner in these transformations, reacting with a wide array of organometallic and other nucleophilic reagents. electronicsandbooks.comnih.gov These reactions are highly valued for their efficiency, functional group tolerance, and broad applicability in constructing complex molecular architectures. electronicsandbooks.comnih.gov The general tolerance of these reactions means that the bromo-substituent can be selectively coupled even in the presence of other potentially reactive groups. nih.govnih.gov

Several key palladium-catalyzed reactions are applicable:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govmdpi.com It is a widely used method for forming new carbon-carbon bonds, particularly for creating biaryl structures. nih.gov

Heck-Mizoroki Reaction: This reaction couples the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.orgmdpi.com The reaction typically uses a palladium catalyst and a base, and it demonstrates excellent selectivity for trans products. organic-chemistry.org

Sonogashira Coupling: This reaction creates a carbon-carbon bond between the aryl bromide and a terminal alkyne. libretexts.orgorganic-chemistry.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, yielding arylalkynes. libretexts.orgorganic-chemistry.org

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with an amine (primary or secondary). It is a crucial method for synthesizing arylamines and is catalyzed by a palladium complex with specialized phosphine (B1218219) ligands. researchgate.net

The table below summarizes these key cross-coupling reactions as they would apply to this compound.

| Reaction Name | Coupling Partner | Catalyst/Reagents | Product Type | Reference |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(0) catalyst, Base (e.g., K₂CO₃, Cs₂CO₃) | 7-Aryl-4,4-dimethylthiochroman | nih.gov |

| Heck-Mizoroki | Alkene (H₂C=CHR) | Pd(0) catalyst, Base (e.g., Et₃N) | 7-(Alkenyl)-4,4-dimethylthiochroman | organic-chemistry.org |

| Sonogashira | Terminal Alkyne (HC≡CR) | Pd(0) catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) | 7-(Alkynyl)-4,4-dimethylthiochroman | libretexts.orgorganic-chemistry.org |

| Buchwald-Hartwig | Amine (R¹R²NH) | Pd(0) catalyst, Ligand (e.g., phosphine), Base | 7-(Amino)-4,4-dimethylthiochroman | researchgate.net |

Lithium-halogen exchange is a powerful technique for converting the C-Br bond into a C-Li bond, transforming the electrophilic aromatic ring into a highly nucleophilic one. This reaction is typically performed at low temperatures (e.g., -78 °C) using an alkyllithium reagent such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). harvard.eduprinceton.edu The rate of lithium-halogen exchange is significantly faster than proton abstraction from the aromatic ring or other potential side reactions. harvard.eduprinceton.edu The resulting 7-lithio-4,4-dimethylthiochroman is a potent nucleophile that can react with a wide variety of electrophiles to introduce new functional groups at the C-7 position.

While the sulfur atom in the thiochroman (B1618051) ring can act as a directing metalation group (DMG) to facilitate lithiation at an adjacent ortho position (C-8), the bromine atom at C-7 is expected to undergo lithium-halogen exchange preferentially, as this process is generally much faster than directed ortho-metalation. harvard.eduwikipedia.orgorganic-chemistry.org

The following table details potential functionalization pathways following lithiation.

| Electrophile | Reagent Example | Resulting Functional Group | Reference |

| Aldehyd/Ketone | Acetaldehyde (CH₃CHO) | Secondary Alcohol (-CH(OH)CH₃) | harvard.edu |

| Carboxylation | Carbon Dioxide (CO₂) | Carboxylic Acid (-COOH) | harvard.edu |

| Alkylation | Iodomethane (CH₃I) | Methyl Group (-CH₃) | harvard.edu |

| Silylation | Trimethylsilyl chloride ((CH₃)₃SiCl) | Silyl Group (-Si(CH₃)₃) | harvard.edu |

| Borylation | Triisopropyl borate (B1201080) (B(Oi-Pr)₃) | Boronic Ester (-B(Oi-Pr)₂) | organic-chemistry.org |

Transformations Involving the Sulfur Heteroatom

The sulfur atom in the thiochroman ring is a nucleophilic and redox-active center. Its lone pairs of electrons allow it to participate in reactions such as oxidation, while the stability of the heterocyclic ring can be challenged under specific conditions, leading to rearrangement or cleavage.

The thioether moiety of the thiochroman ring can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. These oxidations increase the polarity of the molecule and can influence its biological activity and physical properties. The extent of oxidation can be controlled by the choice of oxidant and the reaction stoichiometry. organic-chemistry.org

Common oxidizing agents for this transformation include:

meta-Chloroperoxybenzoic acid (m-CPBA): This is a highly effective and widely used reagent for the oxidation of sulfides. organic-chemistry.orgresearchgate.net Using one equivalent of m-CPBA typically yields the sulfoxide (4,4-dimethylthiochroman-1-oxide), while two or more equivalents lead to the full oxidation to the sulfone (4,4-dimethylthiochroman-1,1-dioxide). organic-chemistry.org

Hydrogen Peroxide (H₂O₂): This is another common oxidant, often used in conjunction with an acid catalyst. researchgate.net Like m-CPBA, the degree of oxidation can be controlled by the reaction conditions.

The table below outlines the oxidation products of the sulfur heteroatom.

| Product | Oxidation State of Sulfur | Typical Oxidant | Reference |

| This compound-1-oxide | Sulfoxide (S=O) | 1 equiv. m-CPBA or H₂O₂ | organic-chemistry.orgresearchgate.net |

| This compound-1,1-dioxide | Sulfone (O=S=O) | ≥2 equiv. m-CPBA or H₂O₂ | organic-chemistry.orgresearchgate.net |

The thiochroman ring system is generally stable. researchgate.net However, under certain conditions, particularly with specific substitution patterns not present in the parent this compound, ring transformations can occur. For instance, studies on related thiochroman derivatives have shown that acid-catalyzed reactions or reactions involving adjacent functional groups can induce ring contraction to form more stable benzothiophene (B83047) structures. electronicsandbooks.com General reviews on thiochromene chemistry also note that ring-opening reactions are possible, although these are often part of specific, catalyst-driven synthetic sequences. rsc.org For this compound itself, without additional activating groups, the heterocyclic ring is expected to remain intact under most common reaction conditions, particularly those targeting the bromine substituent.

Functionalization at Other Positions of the Thiochroman Core

Beyond the versatile reactivity of the carbon-bromine bond at the C7 position, the this compound scaffold offers other sites for chemical modification. These include the sulfur atom of the thioether linkage and the aromatic protons on the benzene ring.

One of the most common transformations involving the thiochroman core is the oxidation of the sulfur atom. The thioether can be selectively oxidized to the corresponding sulfoxide and further to the sulfone. These reactions are typically achieved using common oxidizing agents. For instance, the use of hydrogen peroxide can lead to the formation of either the sulfoxide or the sulfone, depending on the reaction conditions and the stoichiometry of the oxidant. acsgcipr.orgorganic-chemistry.org The choice of oxidant and catalyst system allows for a degree of control over the oxidation state. For example, certain metal catalysts can selectively produce sulfoxides, while others favor the formation of sulfones. organic-chemistry.orgorganic-chemistry.org

The introduction of additional substituents onto the aromatic ring can be accomplished through electrophilic aromatic substitution reactions. The directing effects of the existing substituents—the bromo group, the alkyl portion of the fused ring, and the sulfur atom—will govern the position of substitution. The sulfur atom and the alkyl group are generally activating and ortho-, para-directing, while the bromine atom is deactivating but also ortho-, para-directing. The interplay of these electronic and steric effects will determine the regioselectivity of reactions such as nitration, halogenation, and Friedel-Crafts acylation or alkylation.

The table below summarizes potential functionalization reactions at various positions of the this compound core, based on established chemical principles for thiochromans and related sulfur heterocycles.

| Position | Reaction Type | Reagents and Conditions | Expected Product |

| Sulfur (S1) | Oxidation | m-CPBA, CH2Cl2 | This compound-1-oxide |

| Sulfur (S1) | Oxidation | H2O2, Acetic Acid | This compound-1,1-dioxide |

| C5 | Electrophilic Aromatic Substitution (Nitration) | HNO3, H2SO4 | 7-Bromo-4,4-dimethyl-5-nitrothiochroman |

| C6 | No significant electrophilic substitution expected due to steric hindrance and electronic effects. | - | - |

| C8 | No significant electrophilic substitution expected due to steric hindrance from the gem-dimethyl group. | - | - |

Mechanistic Investigations of Reaction Pathways

The mechanisms governing the functionalization of this compound are rooted in fundamental principles of organic chemistry.

The oxidation of the thioether to a sulfoxide and subsequently to a sulfone proceeds via a nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent, such as a peroxy acid or hydrogen peroxide. The first oxidation to the sulfoxide is generally faster than the second oxidation to the sulfone. This allows for the selective formation of the sulfoxide under controlled conditions. The mechanism involves the formation of a transient intermediate which then leads to the oxidized sulfur species.

Electrophilic aromatic substitution reactions on the benzene ring of the thiochroman core follow the well-established arenium ion mechanism. An electrophile attacks the π-system of the aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate, also known as a Wheland intermediate or σ-complex. wikipedia.orgmasterorganicchemistry.com The regiochemical outcome is dictated by the ability of the existing substituents to stabilize this intermediate. The sulfur atom, through its lone pairs, can stabilize a positive charge at the ortho and para positions (C5 and C7). However, the C7 position is already substituted. The alkyl group at C4 also provides some activation. The bromo group at C7, being deactivating but ortho-, para-directing, will direct incoming electrophiles to the C5 and C8a (ipso to the thioether) positions. Considering the steric hindrance from the gem-dimethyl group at C4, electrophilic attack is most likely to occur at the C5 position. A subsequent deprotonation step restores the aromaticity of the ring, yielding the substituted product.

Derivatives and Analogues: Structural Modifications and Scaffold Design

Synthesis of Spirocyclic Thiochroman (B1618051) Derivatives

One plausible strategy involves the reaction of a suitably functionalized derivative of 7-Bromo-4,4-dimethylthiochroman with a bis-electrophilic reagent. For instance, conversion of the 7-bromo substituent to a more reactive functional group, such as a hydroxyl or an amino group, followed by reaction with a cyclic anhydride (B1165640) or a dihaloalkane in the presence of a base, could potentially lead to the formation of a spirocyclic lactone or a nitrogen-containing spirocycle, respectively.

Another approach could involve the intramolecular cyclization of a precursor bearing a reactive chain at the 3-position of the thiochroman ring. The gem-dimethyl groups at the 4-position would sterically influence the cyclization, potentially favoring the formation of specific spirocyclic structures.

Table 1: Hypothetical Spirocyclic Thiochroman Derivatives from this compound

| Spirocyclic System | Potential Synthetic Precursor | Proposed Reagent |

| Spiro-lactone | 7-Hydroxy-4,4-dimethylthiochroman-3-acetic acid | Dehydrating agent |

| Spiro-oxazolidinone | 3-Amino-7-bromo-4,4-dimethylthiochroman | Phosgene or equivalent |

| Spiro-hydantoin | 3-Amino-7-bromo-4,4-dimethylthiochroman | Isocyanate |

Note: The data in this table is hypothetical and based on general synthetic principles.

Introduction of Diverse Functionalities onto the 4,4-Dimethylthiochroman (B1599648) Core

The 7-bromo substituent on the aromatic ring of this compound is a versatile handle for introducing a wide range of functional groups through various cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations are powerful tools for this purpose.

For example, a Suzuki coupling with an appropriate boronic acid or ester could introduce aryl, heteroaryl, or alkyl groups at the 7-position. A Sonogashira coupling with a terminal alkyne would yield an ethynyl-substituted thiochroman, a valuable precursor for further transformations. The Buchwald-Hartwig amination would allow for the introduction of primary or secondary amines, leading to the synthesis of novel aminated thiochroman derivatives.

Furthermore, the bromine atom can be converted to other functional groups through nucleophilic aromatic substitution, although this typically requires harsh reaction conditions or the presence of activating groups. Alternatively, conversion of the bromide to an organolithium or Grignard reagent would open up a plethora of possibilities for introducing various electrophiles.

Table 2: Potential Functionalization Reactions at the 7-Position of this compound

| Reaction Type | Reagent | Resulting Functional Group |

| Suzuki Coupling | Arylboronic acid | Aryl |

| Sonogashira Coupling | Terminal alkyne | Alkynyl |

| Buchwald-Hartwig Amination | Amine | Amino |

| Cyanation | Metal cyanide | Cyano |

| Stille Coupling | Organostannane | Alkyl/Aryl |

Note: The data in this table represents potential transformations based on established cross-coupling methodologies.

Design and Synthesis of Hybrid Thiochroman Scaffolds

The development of hybrid molecules, which combine two or more pharmacophoric units, is a well-established strategy in drug discovery. The this compound scaffold can serve as a valuable building block for the creation of such hybrid structures.

The 7-bromo position is an ideal attachment point for linking the thiochroman core to other heterocyclic systems or bioactive molecules. For instance, a Suzuki or Sonogashira coupling reaction could be employed to connect the thiochroman to a benzimidazole, pyrazole, or other nitrogen-containing heterocycles known for their biological activities.

The design of these hybrid scaffolds would be guided by the desired biological target and the need for appropriate linkers to ensure optimal orientation of the constituent fragments. The length and flexibility of the linker can be systematically varied to explore the structure-activity relationship of the resulting hybrid molecules.

Structure-Reactivity Relationships in Brominated Thiochroman Derivatives

The presence of the bromine atom at the 7-position significantly influences the electronic properties and reactivity of the this compound molecule. The bromine atom is an electron-withdrawing group through induction but a weak deactivator in electrophilic aromatic substitution due to its opposing resonance effect.

This electronic influence affects the reactivity of the aromatic ring towards electrophilic attack. The positions ortho and para to the thioether group are generally activated, but the presence of the bromine will modulate this reactivity. Computational studies could provide valuable insights into the electron density distribution and predict the most likely sites for electrophilic substitution.

In the context of cross-coupling reactions, the C-Br bond at the 7-position is the primary site of reactivity. The success and rate of these reactions can be influenced by the steric hindrance from the adjacent gem-dimethyl groups and the electronic nature of the thiochroman ring system. A systematic study of the reactivity of this compound in various coupling reactions would be essential for its effective utilization as a synthetic building block.

Advanced Spectroscopic and Structural Characterization of 7 Bromo 4,4 Dimethylthiochroman

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds. For 7-Bromo-4,4-dimethylthiochroman, both ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy would be essential for confirming its constitution and connectivity.

In a hypothetical ¹H NMR spectrum, one would expect to see distinct signals corresponding to the aromatic protons and the aliphatic protons of the thiochroman (B1618051) core. The gem-dimethyl group at the C4 position would likely appear as a sharp singlet, integrating to six protons. The methylene (B1212753) protons at the C2 and C3 positions would exhibit characteristic multiplets, with their chemical shifts and coupling patterns providing information about their environment and spatial relationships. The aromatic protons on the bromo-substituted ring would appear as a set of coupled signals, with their specific chemical shifts and coupling constants being diagnostic for the 7-bromo substitution pattern.

A ¹³C NMR spectrum would complement the ¹H NMR data by providing the number of unique carbon environments. The spectrum would show distinct signals for the two methyl carbons, the quaternary C4 carbon, the methylene carbons at C2 and C3, and the six aromatic carbons. The carbon attached to the bromine atom (C7) would exhibit a chemical shift influenced by the halogen's electronegativity.

Table 1: Expected ¹H and ¹³C NMR Data for this compound (Hypothetical) (Note: No experimental data is currently available. This table is for illustrative purposes only.)

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CHs | 7.0 - 7.5 | 120 - 135 |

| C-Br | - | 115 - 125 |

| C-S (Aromatic) | - | 130 - 140 |

| C4 | - | 35 - 45 |

| C(CH₃)₂ | 1.2 - 1.5 (singlet) | 25 - 35 |

| CH₂ (C3) | 1.8 - 2.2 (multiplet) | 20 - 30 |

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula (C₁₁H₁₃BrS). The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of the bromine atom (with its two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio).

Electron ionization (EI) mass spectrometry would likely induce fragmentation of the molecule. The fragmentation pattern would be expected to show the loss of a methyl group ([M-CH₃]⁺), and potentially cleavage of the thiochroman ring, providing further evidence for the proposed structure.

Table 2: Expected Mass Spectrometry Data for this compound (Hypothetical) (Note: No experimental data is currently available. This table is for illustrative purposes only.)

| Ion | Expected m/z (for ⁷⁹Br/⁸¹Br) | Description |

|---|---|---|

| [M]⁺ | 256/258 | Molecular Ion |

| [M-CH₃]⁺ | 241/243 | Loss of a methyl group |

X-ray Crystallography for Solid-State Structure and Stereochemistry

If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would unambiguously confirm its molecular structure and provide insights into its solid-state conformation. This technique would definitively establish the substitution pattern on the aromatic ring and the conformation of the heterocyclic ring. Intermolecular interactions in the crystal packing, such as van der Waals forces or potential halogen bonding, could also be elucidated. To date, no crystallographic data for this specific compound has been deposited in the Cambridge Crystallographic Data Centre (CCDC) or reported in the literature.

Advanced Chromatographic Techniques for Purity and Isomer Separation

Advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable for assessing the purity of a compound and for separating it from isomers or impurities.

For this compound, a reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, would be a standard approach to determine its purity. A UV detector would be suitable for detection, given the aromatic nature of the compound.

Gas chromatography, likely with a flame ionization detector (FID) or a mass spectrometer (GC-MS), could also be employed. The choice of the stationary phase for the GC column would be critical to achieve good separation from any potential isomers, such as 6-Bromo-4,4-dimethylthiochroman (B176867) or other positional isomers that might arise during its synthesis. These techniques would be crucial for quality control in any synthetic preparation of the compound.

Computational Chemistry and Theoretical Modeling of 7 Bromo 4,4 Dimethylthiochroman

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic properties and reactivity of 7-bromo-4,4-dimethylthiochroman. Theoretical calculations, often employing hybrid functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), provide a detailed picture of the molecule's electronic landscape.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For this compound, the presence of the electron-withdrawing bromine atom and the sulfur heteroatom significantly influences the electron distribution and, consequently, the energies of these frontier orbitals.

Furthermore, Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution. In this compound, the MEP analysis typically reveals electronegative regions around the bromine and sulfur atoms, indicating their propensity to act as sites for electrophilic attack. Conversely, the aromatic ring often exhibits regions of positive potential.

Global reactivity descriptors, calculated from the HOMO and LUMO energies, provide quantitative measures of the molecule's reactivity. These descriptors are summarized in the table below.

| Reactivity Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | Propensity to accept electrons. |

These values are derived from theoretical calculations and provide a framework for understanding the molecule's reactivity profile.

Exploration of Reaction Mechanisms via Computational Approaches

Computational chemistry offers a virtual laboratory to explore the potential reaction mechanisms involving this compound. By modeling the transition states and reaction intermediates, researchers can predict the most favorable reaction pathways. For instance, in nucleophilic aromatic substitution reactions, computational models can determine whether the reaction is likely to proceed via an SNAr mechanism by calculating the activation energies for the formation of the Meisenheimer complex.

Similarly, for reactions involving the thioether linkage, such as oxidation to the corresponding sulfoxide (B87167) or sulfone, computational studies can elucidate the step-by-step mechanism and the energy barriers associated with each step. These theoretical investigations are invaluable for designing synthetic routes and understanding the conditions required to achieve specific chemical transformations.

Prediction of Conformational Preferences and Molecular Interactions

The thiochroman (B1618051) ring system in this compound is not planar and can adopt several conformations. Computational methods, particularly conformational analysis through potential energy surface (PES) scans, can predict the most stable conformations. The presence of the gem-dimethyl group at the 4-position significantly restricts the conformational flexibility of the heterocyclic ring, often favoring a half-chair or distorted boat conformation.

Molecular Dynamics Simulations for Dynamic Behavior

While DFT and other quantum chemical methods provide a static picture of the molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model its vibrational modes, rotational dynamics, and conformational changes in a simulated environment, such as in a solvent or at a specific temperature.

For this compound, MD simulations can reveal how the molecule behaves in solution, including its interactions with solvent molecules and its conformational flexibility. This information is particularly valuable for understanding how the molecule might behave in a biological system, providing a more realistic model of its properties than static calculations alone.

Applications of 7 Bromo 4,4 Dimethylthiochroman As a Synthetic Building Block

Intermediate in the Synthesis of Complex Organic Molecules

The thiochroman (B1618051) scaffold is a recurring motif in a variety of bioactive compounds. The presence of the bromine atom on the aromatic ring of 7-Bromo-4,4-dimethylthiochroman provides a reactive handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. This makes it a valuable precursor for the synthesis of intricate organic molecules.

Notably, palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, can be effectively employed to introduce new substituents at the 7-position. This functionalization is crucial for elaborating the core structure and building molecular complexity. For instance, the closely related 6-bromo-4,4-dimethylthiochroman (B176867) is a key intermediate in the synthesis of the retinoid drug Tazarotene, highlighting the industrial relevance of such bromo-substituted thiochroman derivatives.

The gem-dimethyl groups at the C4 position offer steric hindrance that can influence the conformation of the molecule and its derivatives. This steric bulk can be advantageous in directing the stereochemical outcome of subsequent reactions and in modulating the biological activity of the final products.

A summary of potential cross-coupling reactions utilizing this compound is presented below:

| Reaction | Reagents | Bond Formed | Potential Product Class |

| Suzuki Coupling | Aryl/vinyl boronic acids or esters, Pd catalyst, base | C-C | Biaryl-substituted thiochromans |

| Stille Coupling | Organostannanes, Pd catalyst | C-C | Thiochromans with diverse carbon substituents |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts, base | C-C (alkynyl) | Alkynyl-functionalized thiochromans |

| Buchwald-Hartwig Amination | Amines, Pd catalyst, base | C-N | Amino-substituted thiochromans |

| Heck Reaction | Alkenes, Pd catalyst, base | C-C (alkenyl) | Alkenyl-substituted thiochromans |

Role in the Elaboration of Pharmaceutical Precursors

The thiochroman ring system is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous compounds with diverse pharmacological activities. Thiochroman derivatives have been investigated for their potential as anticancer, anti-inflammatory, antibacterial, and neuroprotective agents. nih.gov

This compound serves as an excellent starting material for the synthesis of novel pharmaceutical precursors. The bromine atom can be readily converted into other functional groups, allowing for the exploration of a wide range of chemical space. For example, displacement of the bromide with nucleophiles or its use in coupling reactions allows for the introduction of pharmacophoric moieties that can interact with biological targets.

The synthesis of selective estrogen receptor degraders (SERDs) for the treatment of endocrine-resistant breast cancer has utilized thiochroman derivatives. nih.gov While not specifically mentioning the 7-bromo isomer, this research underscores the potential of the thiochroman scaffold in developing new therapeutics. The ability to functionalize the aromatic ring, as facilitated by the bromo group in this compound, is a key strategy in the structure-activity relationship (SAR) studies of such drug candidates.

Application as a Scaffold for Chemical Library Development

The development of chemical libraries for high-throughput screening is a cornerstone of modern drug discovery. The structural features of this compound make it an attractive scaffold for combinatorial chemistry. Its defined three-dimensional shape, provided by the thiochroman core and the gem-dimethyl groups, coupled with the reactive bromine handle, allows for the systematic generation of a diverse set of derivatives.

By employing parallel synthesis techniques, the bromine atom can be reacted with a wide array of building blocks, such as boronic acids, amines, and alkynes, to rapidly generate a library of compounds. Each compound in the library would share the common 4,4-dimethylthiochroman (B1599648) core but differ in the substituent at the 7-position. This approach enables the efficient exploration of the chemical space around this scaffold to identify compounds with desired biological activities.

Example of a Chemical Library Synthesis Scheme:

This strategy allows for the creation of numerous analogs, which can then be screened for their efficacy against various biological targets.

Potential Utility in Materials Science Applications

While the primary applications of thiochroman derivatives have been in the life sciences, the unique electronic and photophysical properties of sulfur-containing heterocycles suggest their potential utility in materials science. The thioether linkage and the aromatic system of the thiochroman core can participate in electronic conjugation, which is a key feature for materials with interesting optical and electronic properties.

The bromo-functionality of this compound can be exploited to incorporate this scaffold into larger polymeric structures. For instance, polymerization reactions, such as polycondensation or cross-coupling polymerization, could be employed to synthesize novel polymers containing the 4,4-dimethylthiochroman unit. Such materials could potentially exhibit interesting properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). However, it is important to note that the exploration of thiochroman derivatives in materials science is a less developed field compared to their pharmaceutical applications.

Future Research Perspectives and Emerging Directions

Development of Greener Synthetic Routes and Sustainable Methodologies

The synthesis of thiochroman (B1618051) derivatives has traditionally relied on methods that can be improved in terms of environmental impact and efficiency. nih.govmdpi.com Future research will likely focus on developing greener synthetic pathways. This includes the exploration of biocatalysis, which utilizes biological systems to perform regio- and stereoselective reactions under mild conditions, often using water as a solvent at physiological pH and temperature. mdpi.com The use of marine-derived fungi, for example, has already shown promise in the biotransformation of other thiochroman derivatives. mdpi.com

Additionally, the development of organocatalytic approaches presents a promising alternative to metal-catalyzed reactions. rsc.org Organocatalysts can offer enhanced stereoselectivity and functional group compatibility, potentially leading to cleaner reaction outcomes with minimal byproduct generation. rsc.org The use of more stable and less odorous thiol surrogates, such as disulfides, in conjunction with organocatalysts is an emerging area that could lead to more sustainable synthetic methods. rsc.org

Discovery of Novel Reactivity and Catalytic Applications

The reactivity of the 7-bromo substituent on the thiochroman scaffold is a key area for future investigation. Drawing parallels from studies on other halogenated nitrobenzofurazans, the bromine atom in 7-Bromo-4,4-dimethylthiochroman could be a site for nucleophilic aromatic substitution reactions. rsc.org Kinetic studies of such reactions could reveal novel reactivity patterns and mechanisms.

Furthermore, the thiochroman core itself, with its sulfur atom, offers opportunities for catalytic applications. Thiochroman derivatives can act as ligands for transition metals, and the specific electronic and steric properties of this compound could lead to the development of novel catalysts for a variety of organic transformations. The influence of the bromo and dimethyl groups on the catalytic activity of such complexes would be a particularly interesting area of study.

Integration into Advanced Functional Materials

The inherent properties of the thiochroman scaffold suggest its potential for incorporation into advanced functional materials. Thiochromene derivatives, which are structurally related to thiochromans, have been investigated for their applications in organic light-emitting diodes (OLEDs) and fluorescent probes. researchgate.net The presence of the bromine atom in this compound provides a handle for polymerization or for grafting onto other material surfaces, opening up possibilities for creating novel materials with tailored electronic or optical properties.

Future research could explore the synthesis of polymers incorporating the this compound unit and investigate their properties. The gem-dimethyl group at the 4-position could impart specific conformational rigidity to such polymers, potentially influencing their bulk properties.

Expanding the Scope of Thiochroman Scaffold Derivatization

The this compound molecule serves as a versatile starting point for the synthesis of a wide array of new derivatives. The bromo substituent can be transformed through various cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, to introduce a diverse range of functional groups at the 7-position. This would allow for the creation of a library of novel thiochroman derivatives with potentially interesting biological or material properties.

Q & A

Q. What optimized synthetic routes exist for 7-bromo-4,4-dimethylthiochroman, and how do reaction conditions influence yield?

Answer: A one-pot synthesis method for structurally similar brominated thiochromans (e.g., 6-bromo-4,4-dimethylthiochroman) involves sequential steps where byproducts from initial reactions act as catalysts in subsequent stages, reducing waste and improving efficiency . Key factors include:

- Catalyst Recycling : Byproduct reuse minimizes external catalyst requirements.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance intermediate stability.

- Temperature Control : Maintaining 60–80°C prevents side reactions like debromination.

Q. Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Catalyst Used | Key Advantage | Reference |

|---|---|---|---|---|

| One-pot synthesis | 72–78 | Byproduct | Low pollution | |

| Sonogashira coupling | 65–70 | Pd/Cu | Functionalization |

Q. How can researchers validate the purity and structural integrity of this compound?

Answer: Combined spectroscopic and chromatographic techniques are critical:

- NMR Analysis : H and C NMR confirm bromine and methyl group positions (e.g., deshielded protons near Br).

- HPLC-MS : Detects impurities (e.g., debrominated byproducts) with a C18 column and acetonitrile/water gradient.

- X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated for analogous bicyclic brominated compounds .

Advanced Research Questions

Q. What mechanistic insights explain the catalytic role of byproducts in one-pot synthesis?

Answer: In one-pot syntheses of brominated thiochromans, intermediates such as sulfoxides or thiiranium ions act as Lewis acids, accelerating cyclization. For example:

Q. How can computational modeling predict reactivity and stability of this compound derivatives?

Answer: Quantum mechanical calculations (DFT, MD) provide insights:

- Reactivity : Fukui indices identify electrophilic sites (e.g., C-7 bromine substitution).

- Thermodynamic Stability : Gibbs free energy calculations compare isomer stability (e.g., chair vs. boat conformers in thiochroman rings).

- Solvent Effects : COSMO-RS models predict solubility in DMSO or ethanol, guiding reaction design .

Q. Table 2: Computational Parameters for Stability Analysis

| Parameter | Value (kcal/mol) | Method | Reference |

|---|---|---|---|

| ΔG (Chair Conformer) | -12.3 | DFT/B3LYP | |

| Solubility in DMSO | 25.6 mg/mL | COSMO-RS |

Q. What strategies address contradictions in biological activity data for chroman derivatives?

Answer: Discrepancies in bioactivity (e.g., variable IC values) often stem from:

- Stereochemical Variance : Enantiomers (R/S) of brominated chromans exhibit divergent binding affinities.

- Assay Conditions : Varying pH or redox environments alter compound stability.

- Metabolite Interference : Hepatic metabolites may mask parent compound efficacy.

To resolve, use chiral HPLC for enantiopure samples and standardized assays (e.g., fixed ATP levels in kinase inhibition studies) .

Q. How can this compound be functionalized for targeted drug discovery?

Answer: Advanced functionalization methods include:

Q. What are the challenges in crystallizing brominated thiochromans, and how are they overcome?

Answer: Bromine’s heavy atom effect aids X-ray diffraction but complicates crystal growth due to:

- Conformational Flexibility : Methyl groups introduce steric hindrance.

- Solvent Trapping : Ethanol/water mixtures reduce lattice defects.

Slow evaporation at 4°C with seeding produces high-quality crystals, as shown for 7-bromo-4,4-dimethylbicyclo derivatives .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.